N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C27H28N4O3S and its molecular weight is 488.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Imidazole derivatives have a broad range of targets due to their versatile chemical and biological properties . They are known to interact with various enzymes and receptors, including histamine receptors, proton pumps, and various microbial targets .
Mode of action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives act as inhibitors of certain enzymes, while others may act as antagonists of specific receptors .
Biochemical pathways
Imidazole derivatives can affect a variety of biochemical pathways. For instance, some imidazole derivatives used as antifungal agents disrupt the biosynthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
The ADME properties of imidazole derivatives can also vary widely. Some are well absorbed orally and widely distributed in the body, while others may be poorly absorbed or rapidly metabolized .
Result of action
The molecular and cellular effects of imidazole derivatives depend on their specific targets and mode of action. They can lead to a range of effects, from the inhibition of microbial growth to the reduction of gastric acid secretion .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various assays, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
Its structure includes a benzimidazole moiety, a piperidine ring, and a sulfonamide group, which are known to contribute to its biological properties.
Research indicates that compounds containing benzimidazole and piperidine structures often exhibit significant biological activity through various mechanisms:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it interacts with DNA, potentially inhibiting DNA-dependent enzymes, which is critical in cancer cell growth regulation .
- Antimicrobial Activity : Preliminary tests have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using broth microdilution methods, revealing notable activity against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
A series of studies have evaluated the antitumor effects of derivatives similar to this compound. The following table summarizes the findings from various assays:
Compound | Cell Line | IC50 (μM) | Assay Type |
---|---|---|---|
Compound 8 | A549 | 6.75 ± 0.19 | 2D |
Compound 8 | HCC827 | 6.26 ± 0.33 | 2D |
Compound 9 | NCI-H358 | 0.85 ± 0.05 | 2D |
Compound 15 | MRC-5 | Non-active | 2D |
These results indicate that while some compounds exhibit potent antitumor activity, they also affect normal cells (e.g., MRC-5), highlighting the need for further structural optimization to enhance selectivity and reduce toxicity .
Antimicrobial Activity
The antimicrobial profile was assessed against several pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Saccharomyces cerevisiae | 128 μg/mL |
These findings suggest that the compound possesses moderate antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent .
Case Studies
In a recent study focusing on the synthesis and biological evaluation of similar compounds, researchers observed that modifications to the benzimidazole structure significantly influenced antitumor activity. For instance, substituents on the piperidine ring enhanced binding affinity to DNA, leading to improved efficacy against specific cancer cell lines .
Another case study highlighted the use of these compounds in animal models, where they demonstrated significant tumor reduction at submicromolar doses without severe side effects .
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-18-7-8-21(17-19(18)2)27(32)28-22-9-11-23(12-10-22)35(33,34)31-15-13-20(14-16-31)26-29-24-5-3-4-6-25(24)30-26/h3-12,17,20H,13-16H2,1-2H3,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLNVJJXOMIGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.